molecular formula C16H10ClF3N2O B1584286 Fluquazone CAS No. 37554-40-8

Fluquazone

Cat. No. B1584286
CAS RN: 37554-40-8
M. Wt: 338.71 g/mol
InChI Key: OAIZNWQBWDHNIH-UHFFFAOYSA-N
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Description

Fluquazone is a useful research compound. Its molecular formula is C16H10ClF3N2O and its molecular weight is 338.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluquazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluquazone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37554-40-8

Product Name

Fluquazone

Molecular Formula

C16H10ClF3N2O

Molecular Weight

338.71 g/mol

IUPAC Name

6-chloro-4-phenyl-1-(2,2,2-trifluoroethyl)quinazolin-2-one

InChI

InChI=1S/C16H10ClF3N2O/c17-11-6-7-13-12(8-11)14(10-4-2-1-3-5-10)21-15(23)22(13)9-16(18,19)20/h1-8H,9H2

InChI Key

OAIZNWQBWDHNIH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(F)(F)F

Other CAS RN

37554-40-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinethione in 50 ml. of dioxane was added dropwise a solution of 3 g of potassium permangenate in 20 ml. of water. The mixture was stirred at room temperature for 2 hours and then a few drops of formic acid was added. The resultant brown precipitate was filtered off and washed with chloroform. The filtrate was concentrated under reduced pressure and the residue was dissolved in 30 ml. of chloroform. The chloroform solution was combined, washed successively with dilute sodium hydroxide solution and water, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure. The residue was recrystallized from isopropyl alcohol to give 1 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone, m.p. 184.0°-185.0° C.
Name
1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinethione
Quantity
1.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
3 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 62.7 g of 2-(2,2,2-trifluoroethylamino)-5-chlorobenzophenone, 107 g of ethyl carbamate and 10 g of zinc chloride was heated at 190° C. (oil bath temperature) for 3 hours. After cooling, the reaction mixture was dissolved in chloroform and the insoluble material was filtered off. The chloroform solution was washed successively with dilute hydrochloric acid and water, and dried over anhydrous sodium sulfate. Then the solvent was removed under reduced pressure and the residual solid was washed 3 times with 100 ml of isopropyl ether and dried to give 49.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone as a pale gray powder. Recrystallization from ethanol gave pale yellow needles, m.p. 186.5°-187.5° C.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
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Quantity
10 g
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catalyst
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 45 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinone in 450 ml. of acetic acid was added dropwise at room temperature a solution of 13.2 g of chromium trioxide in 13.2 ml. of water. The mixture was stirred at room temperature overnight and then poured into 2 l of water. The resultant precipitate was collected by filtration, washed successively with diluted ammonia water and water, and dried to give 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone quantitatively.
Name
1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-3,4-dihydro-2(1H)-quinazolinone
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
13.2 g
Type
catalyst
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Quantity
2 L
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a suspension of 5.13 g of 4-phenyl-6-chloro-2(1H)-quinazolinone in 60 ml of dimethylformamide was added 0.85 g 62% sodium hydride, and the resulting mixture was stirred at 100° C. for 30 minutes. Thereafter, 10.0 g of 2,2,2-trifluoroethyl iodide was added and the mixture was stirred at 140° C. for 8 hours. After cooling, the reaction mixture was poured into 300 ml of water and the resulting mixture was extracted with chloroform. The chloroform layer was washed with water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The oily residue was absorbed on a silica gel column, eluted with chloroform to obtain 3.5 g of 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone which was recrystallized from ethanol to give pale yellow leaflets melting at 185.0°-186.0° C., and 2.0 g of 2-(2,2,2-trifluoroethoxy)-4-phenyl-6-chloroquinazoline which was recrystallized from ethanol to give pale yellow needles melting at 113.0°-114.0° C.
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
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Quantity
0.85 g
Type
reactant
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Quantity
10 g
Type
reactant
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Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a solution of 2.8 g of 2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone in 50 ml. of ethanol was added 4.6 g of ammonium acetate. The mixture was stirred and heated under reflux for 10 hours. Then the solvent was removed under reduced pressure. The residue was triturated with ether, filtered, washed with water and dried to give 1-(2,2,2-trifluoroethyl)-4-phenyl-6-chloro-2(1H)-quinazolinone. Recrystallization from ethanol gave pale yellow crystals, m.p. 185.0°-186° C.
Name
2-[N-(2,2,2-trifluoroethyl)-trichloroacetamido]-5-chlorobenzophenone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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